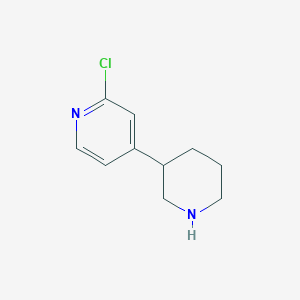
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène est un composé organique de formule moléculaire C7H3BrF3NO2. Ce composé se caractérise par la présence de groupes fonctionnels brome, fluor et nitro liés à un cycle benzénique. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique, en particulier dans les domaines de la chimie et de la science des matériaux.
Méthodes De Préparation
La synthèse du 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la bromation du 2-(difluorométhyl)-5-fluoro-4-nitrobenzène en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d’un catalyseur tel que l’AIBN ou le peroxyde de benzoyle. La réaction est généralement effectuée à température ambiante, ce qui donne le produit souhaité .
Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais elles sont optimisées pour la production à grande échelle. Ces méthodes comprennent souvent l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène subit diverses réactions chimiques, notamment :
Réactions de Substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines, les thiols ou les alcoolates dans des conditions appropriées.
Réactions de Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.
Réactions d’Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe difluorométhyle, en utilisant des agents oxydants tels que le permanganate de potassium.
Les réactifs couramment utilisés dans ces réactions comprennent le palladium sur charbon, le tert-butylate de potassium et divers réactifs organométalliques . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la Recherche Scientifique
Le 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Ses groupes fonctionnels uniques en font un intermédiaire précieux dans le développement de produits pharmaceutiques et agrochimiques.
Science des Matériaux : Le composé est utilisé dans la préparation de matériaux avancés, notamment les polymères et les cristaux liquides, en raison de sa capacité à introduire des atomes de fluor dans la structure moléculaire.
Biologie et Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur dans la synthèse de composés biologiquement actifs. Ses dérivés peuvent présenter des propriétés antimicrobiennes, anticancéreuses ou anti-inflammatoires.
Applications De Recherche Scientifique
1-Bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Biology and Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Mécanisme D'action
Le mécanisme d’action du 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène dépend de l’application spécifique et des cibles moléculaires impliquéesPar exemple, le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec des composants cellulaires, ce qui conduit à des effets biologiques .
Comparaison Avec Des Composés Similaires
Le 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène peut être comparé à d’autres composés similaires, tels que :
1-Bromo-2-(difluorométhyl)benzène : Il ne possède pas les groupes nitro et fluor supplémentaires, ce qui le rend moins réactif dans certaines réactions chimiques.
1-Bromo-4-(difluorométhyl)benzène : Il présente un schéma de substitution différent sur le cycle benzénique, ce qui affecte ses propriétés chimiques et sa réactivité.
1,3-Bis(trifluorométhyl)-5-bromobenzène : Il contient deux groupes trifluorométhyle, ce qui modifie considérablement ses propriétés électroniques et sa réactivité.
Le caractère unique du 1-bromo-2-(difluorométhyl)-5-fluoro-4-nitrobenzène réside dans sa combinaison de groupes brome, fluor et nitro, qui lui confère un ensemble distinct de propriétés chimiques et de schémas de réactivité.
Propriétés
Numéro CAS |
1805502-77-5 |
|---|---|
Formule moléculaire |
C7H3BrF3NO2 |
Poids moléculaire |
270.00 g/mol |
Nom IUPAC |
1-bromo-2-(difluoromethyl)-5-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-2-5(9)6(12(13)14)1-3(4)7(10)11/h1-2,7H |
Clé InChI |
AMOJEAYAOJZLTI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


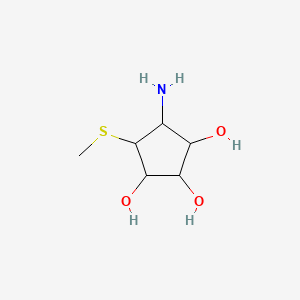

![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]](/img/structure/B12288270.png)

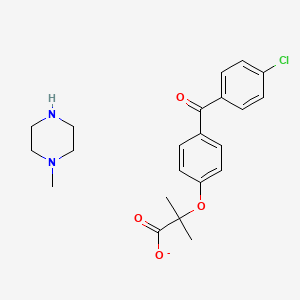
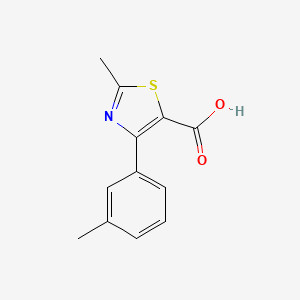
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
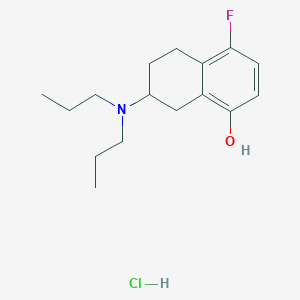
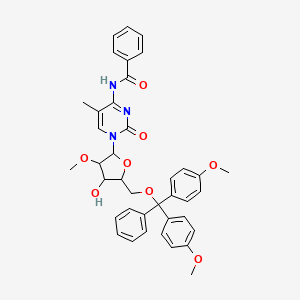
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
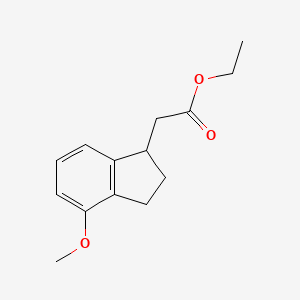
![5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol](/img/structure/B12288346.png)

